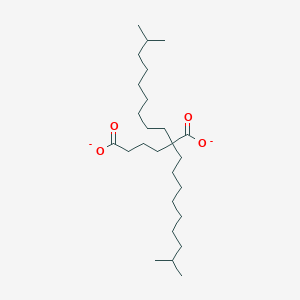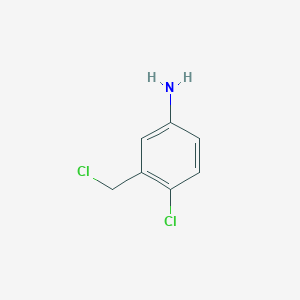
4-Chloro-3-(chloromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(chloromethyl)aniline is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of aniline, where the benzene ring is substituted with a chlorine atom at the fourth position and a chloromethyl group at the third position. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(chloromethyl)aniline typically involves the chlorination of 3-(chloromethyl)aniline. One common method is the reaction of 3-(chloromethyl)aniline with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(chloromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Applications De Recherche Scientifique
4-Chloro-3-(chloromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(chloromethyl)aniline involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting biochemical pathways and cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloroaniline: Another dichloroaniline derivative with chlorine atoms at different positions.
3,4-Dichloroaniline: Similar structure but with chlorine atoms at the third and fourth positions.
2,5-Dichloroaniline: Chlorine atoms at the second and fifth positions.
Uniqueness
4-Chloro-3-(chloromethyl)aniline is unique due to the presence of both a chloromethyl group and a chlorine atom on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
4-chloro-3-(chloromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMPLLOGXWBYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)
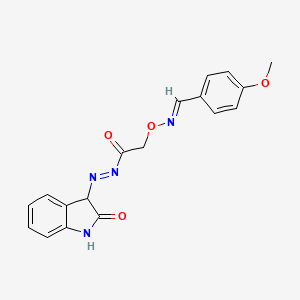
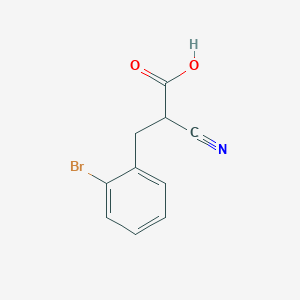
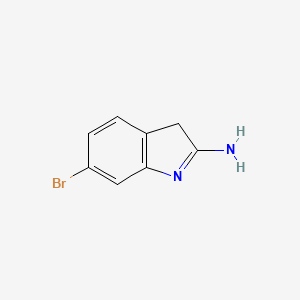
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
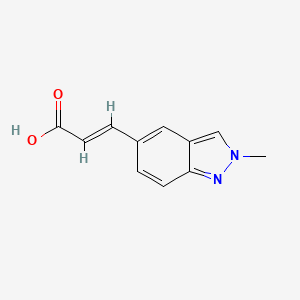
![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
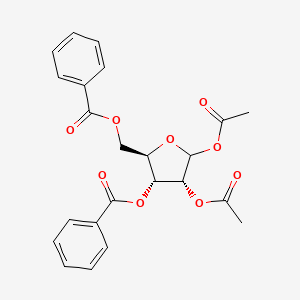
![N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide](/img/structure/B12851599.png)
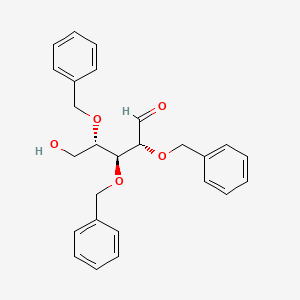
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12851619.png)
![2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
